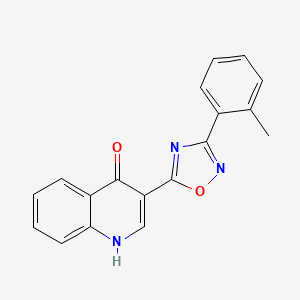
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as TOQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOQ is a derivative of quinoline and oxadiazole and has been extensively studied for its unique properties and potential uses.
Applications De Recherche Scientifique
Anticancer Potential
Research indicates that quinoline-oxadiazole hybrids, including compounds structurally related to 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, have shown promise in anticancer applications. These compounds have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating significant activity. For instance, a study described the synthesis and in vitro cytotoxic potential of indole-quinoline-oxadiazole hybrids, revealing that some compounds exhibited low IC50 values and high selectivity indices towards breast adenocarcinoma cells, suggesting potential as anticancer agents (Kamath, Sunil, & Ajees, 2016). These findings underscore the importance of the quinoline-oxadiazole scaffold in designing new anticancer drugs.
Antibacterial Activity
Another area of application for 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one related compounds is in the development of antibacterial agents. A study synthesized a series of 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives and screened them for antibacterial activities against various bacterial strains. Several compounds showed potential antibacterial activity, indicating the relevance of this chemical framework in creating new antibiotics (Joshi, Mandhane, Khan, & Gill, 2011).
Antioxidant and Antitumor Activities
The oxadiazole-quinoline derivatives have also been explored for their antioxidant and antitumor activities. A study synthesizing (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, reported moderate to high activities in antioxidant properties and cytotoxicity tests, showcasing the compounds' potential in treating diseases associated with oxidative stress and cancer (Fadda, Abdel-Rahman, El‐Sayed, Zidan, & Badria, 2011).
Coordination Polymers and Magnetic Properties
Furthermore, compounds with the quinoline-oxadiazole structure have been used in the synthesis of coordination polymers. These materials, due to their structural features, have shown interesting magnetic properties, which could be leveraged in various technological applications, such as in the development of new materials for data storage or sensors (Wu, Pan, Zhang, Jin, & Ma, 2017).
Propriétés
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-2-3-7-12(11)17-20-18(23-21-17)14-10-19-15-9-5-4-8-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLDBZJOTKKGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

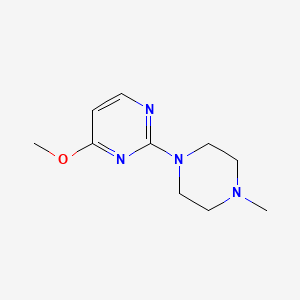
![N-(4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2640191.png)
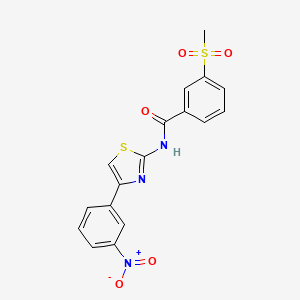
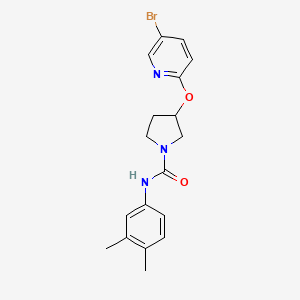
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2640195.png)
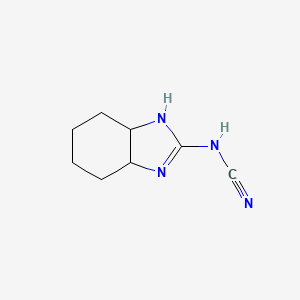
![1-(4-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2640197.png)
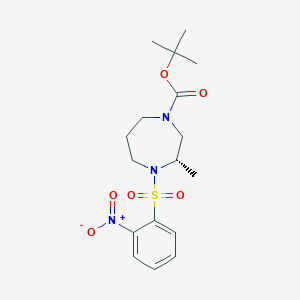

![Methyl 4-[(4-ethenylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2640201.png)

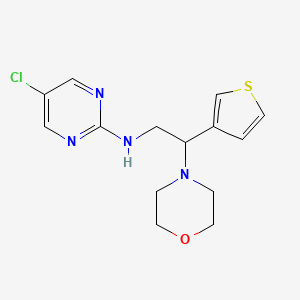
![1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2640208.png)
![3-(2-chlorophenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2640209.png)